Ethyl 3-benzoyl-7-tert-butyl-1-indolizinecarboxylate

Description

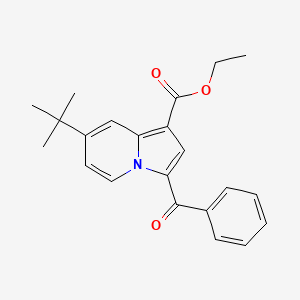

Ethyl 3-benzoyl-7-tert-butyl-1-indolizinecarboxylate is a complex organic compound with the molecular formula C22H23NO3. It is part of the indolizine family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a benzoyl group, a tert-butyl group, and an ethyl ester functional group attached to the indolizine core.

Properties

CAS No. |

853329-54-1 |

|---|---|

Molecular Formula |

C22H23NO3 |

Molecular Weight |

349.4 g/mol |

IUPAC Name |

ethyl 3-benzoyl-7-tert-butylindolizine-1-carboxylate |

InChI |

InChI=1S/C22H23NO3/c1-5-26-21(25)17-14-19(20(24)15-9-7-6-8-10-15)23-12-11-16(13-18(17)23)22(2,3)4/h6-14H,5H2,1-4H3 |

InChI Key |

OFPAOFCGGZUXIQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C2C=C(C=CN2C(=C1)C(=O)C3=CC=CC=C3)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-benzoyl-7-tert-butyl-1-indolizinecarboxylate typically involves multi-step organic reactions One common method includes the Fischer indole synthesis, where a ketone reacts with phenylhydrazine under acidic conditions to form the indole structure

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-benzoyl-7-tert-butyl-1-indolizinecarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: The benzoyl and tert-butyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Ethyl 3-benzoyl-7-tert-butyl-1-indolizinecarboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound’s biological activity makes it a candidate for studies in pharmacology and toxicology.

Industry: It may be used in the production of specialty chemicals or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of ethyl 3-benzoyl-7-tert-butyl-1-indolizinecarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction or gene expression.

Comparison with Similar Compounds

Similar Compounds

- Ethyl 7-tert-butyl-3-(4-methoxybenzoyl)-1-indolizinecarboxylate

- Ethyl 7-tert-butyl-3-(3-nitrobenzoyl)-1-indolizinecarboxylate

Uniqueness

Ethyl 3-benzoyl-7-tert-butyl-1-indolizinecarboxylate is unique due to its specific substitution pattern on the indolizine core. The presence of the benzoyl and tert-butyl groups imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Biological Activity

Ethyl 3-benzoyl-7-tert-butyl-1-indolizinecarboxylate is a synthetic compound belonging to the indolizine family, characterized by its unique structure that includes an ethyl ester group, a benzoyl moiety, and a tert-butyl substituent at the 7-position of the indolizine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The unique combination of functional groups in its structure influences its chemical reactivity and biological interactions.

Table 1: Structural Characteristics

| Feature | Description |

|---|---|

| Molecular Formula | |

| Functional Groups | Ethyl ester, benzoyl, tert-butyl |

| Indolizine Ring | Central structural component |

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Preliminary studies have demonstrated its cytotoxic effects against various cancer cell lines, including breast cancer cells (MCF-7, SK-BR-3, and MDA-MB-231) . In a comparative study, it was found that derivatives of this compound can inhibit cell growth effectively without affecting non-malignant cells like MCF-10A.

Case Study: Breast Cancer Cell Lines

A recent study evaluated the efficacy of this compound on breast cancer cell lines. The results showed:

- MCF-7 Cells : Significant growth inhibition with IC50 values comparable to established drugs like tamoxifen.

- SK-BR-3 Cells : Moderate cytotoxicity observed.

- MDA-MB-231 Cells : Notable reduction in cell viability.

Antimicrobial Properties

In addition to its anticancer effects, this compound has shown promising antimicrobial activity against various bacterial strains. The mechanism of action may involve disruption of bacterial cell membranes or interference with metabolic pathways .

Table 2: Biological Activities Overview

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Cytotoxic effects on breast cancer cell lines | |

| Antimicrobial | Effective against multiple bacterial strains |

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, studies suggest that it may interact with specific biological targets involved in cancer proliferation and microbial resistance.

Interaction Studies

Recent research has focused on the binding affinity of this compound to various targets. Techniques such as molecular docking and in vitro assays have been employed to elucidate these interactions. For instance, it has been suggested that the compound may inhibit certain enzymes crucial for tumor growth or bacterial survival.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various substituents. The versatility in its synthesis enables the creation of derivatives with enhanced biological activities.

Synthesis Pathway Overview

- Starting Materials : Appropriate indole derivatives and benzoyl chlorides.

- Reagents Used : Bases such as triethylamine or sodium hydride.

- Reaction Conditions : Controlled temperature and inert atmosphere to prevent degradation.

Table 3: Comparison with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Ethyl 7-tert-butyl-3-(4-methoxybenzoyl)-1-indolizinecarboxylate | Contains a methoxy group | Antimicrobial and anticancer properties |

| Ethyl 3-benzoyl-1-(2,2-dicyano-1-cyclopropylvinyl)-2-phenyl-1,2,3,8a-tetrahydro-6-indolizinecarboxylate | More complex structure | Varied activity depending on substitution |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.